molecular formula C13H9Cl2NO2 B7745438 N-(2,5-dichlorophenyl)-4-hydroxybenzamide

N-(2,5-dichlorophenyl)-4-hydroxybenzamide

Cat. No.: B7745438
M. Wt: 282.12 g/mol
InChI Key: ZSJWUXBVPSJEEO-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-hydroxybenzamide is an organic compound that features a benzamide core substituted with 2,5-dichlorophenyl and 4-hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 4-hydroxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2,5-dichloroaniline and the carboxylic acid group of 4-hydroxybenzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide bond can be reduced to form an amine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-4-hydroxybenzamide: Unique due to the presence of both 2,5-dichlorophenyl and 4-hydroxy groups.

    N-(2,4-dichlorophenyl)-4-hydroxybenzamide: Similar structure but with different chlorine substitution pattern.

    N-(2,5-dichlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJWUXBVPSJEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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